molecular formula C23H21NO5S B12628817 {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-24-7

{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid

Cat. No.: B12628817
CAS No.: 920982-24-7
M. Wt: 423.5 g/mol
InChI Key: RBBNVYWJKJXKAJ-UHFFFAOYSA-N
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Description

{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a sophisticated multifunctional compound designed for advanced research applications, particularly in the fields of organic electronics and medicinal chemistry. This molecule integrates a carbazole core, known for its electron-donating and hole-transport capabilities, with a sulfonyl-based electron-accepting group and a carboxylic acid anchoring unit. In materials science, structural analogs like carbazol-9-yl-acetic acid are established as highly effective self-assembled monolayers (SAMs) for use as hole-selective contacts in high-efficiency perovskite and organic solar cells . The carboxylic acid group serves as a robust anchor to metal oxide substrates, while the sulfonyl and carbazole moieties can modulate interface properties to enhance charge extraction and device performance, potentially leading to improved open-circuit voltage and operational stability . Concurrently, in pharmaceutical research, carbazole derivatives are extensively explored for their biological activity. Recent studies highlight novel carbazole-linked compounds demonstrating significant potential as anti-SARS-CoV-2 agents, exhibiting strong binding affinities to key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) . Furthermore, sulfonyl-containing carbazole compounds are investigated as key components in photoinitiator systems for photopolymerizable compositions . This combination of properties makes {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid a valuable building block for researchers developing next-generation electronic materials and exploring new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

920982-24-7

Molecular Formula

C23H21NO5S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[9-(4-propylphenyl)sulfonylcarbazol-2-yl]oxyacetic acid

InChI

InChI=1S/C23H21NO5S/c1-2-5-16-8-11-18(12-9-16)30(27,28)24-21-7-4-3-6-19(21)20-13-10-17(14-22(20)24)29-15-23(25)26/h3-4,6-14H,2,5,15H2,1H3,(H,25,26)

InChI Key

RBBNVYWJKJXKAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C=C(C=C4)OCC(=O)O

Origin of Product

United States

Preparation Methods

Sulfonation of 4-Propylbenzene

The first step involves the sulfonation of 4-propylbenzene to form the corresponding sulfonic acid derivative. This reaction typically uses concentrated sulfuric acid or chlorosulfonic acid as the sulfonating agent.

Reagents and Conditions :

Synthesis of Carbazole Derivative

Next, the carbazole moiety can be synthesized via cyclization reactions involving appropriate precursors such as phenylhydrazine and an aldehyde.

Reagents and Conditions :

Etherification Reaction

In this step, the sulfonated 4-propylbenzene is reacted with the carbazole derivative to form an ether linkage.

Reagents and Conditions :

  • Reagents : Sulfonated 4-propylbenzene, carbazole derivative, base (e.g., potassium carbonate)
  • Temperature : Reflux in DMF or DMSO
  • Duration : 12–24 hours

Carboxylation

Finally, the etherified product undergoes carboxylation to yield {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid.

Reagents and Conditions :

  • Reagents : Carbon dioxide, base (e.g., sodium hydroxide)
  • Temperature : Elevated pressure (if necessary)
  • Duration : Several hours depending on the conditions used

The overall yield of the synthesis can vary significantly based on reaction conditions and purification methods employed. Typical yields range from 30% to 70%. Purification techniques such as recrystallization or chromatography (e.g., HPLC) are often necessary to isolate the desired product from by-products.

Step Reagents Temperature Duration Yield (%)
Sulfonation 4-propylbenzene, H₂SO₄ 50–70 °C 2–4 hours Variable
Carbazole Synthesis Phenylhydrazine, aldehyde Reflux 6–12 hours Variable
Etherification Sulfonated product, carbazole derivative Reflux 12–24 hours Variable
Carboxylation CO₂, NaOH Elevated pressure Several hours Variable

The preparation of {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves a multi-step synthetic route that requires careful selection of reagents and conditions to optimize yield and purity. Further research into alternative methods or modifications may enhance efficiency and reduce costs in large-scale production.

Chemical Reactions Analysis

Types of Reactions

{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the carbazole core or the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

The compound {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a specialized chemical with diverse applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly as a modulator of biological pathways. Its structure allows it to interact with various biological receptors and enzymes, making it a candidate for drug development.

Case Study: G Protein-Coupled Receptors

Research indicates that compounds similar to {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can act on G protein-coupled receptors (GPCRs), which are critical in many physiological processes. The modulation of GPCR activity can lead to significant therapeutic outcomes in conditions such as heart disease and metabolic disorders .

Transport Mechanisms

The compound has shown promise in studies related to ATP-binding cassette (ABC) transporters, which are essential for the transport of various molecules across cellular membranes. Modulators of these transporters can influence drug absorption and resistance mechanisms in cancer cells .

Chemical Synthesis

In synthetic organic chemistry, {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid serves as an important intermediate in the synthesis of other complex molecules. Its unique functional groups enable chemists to modify its structure for various applications.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential therapeutic effects through receptor modulation ,
Transport MechanismsModulation of ATP-binding cassette transporters
Chemical SynthesisIntermediate for synthesizing complex organic molecules ,

Mechanism of Action

The mechanism of action of {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the carbazole core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Propylbenzene sulfonyl, acetic acid ~443.50* Sulfonyl, ether, carboxylic acid
2-(9H-Carbazol-9-yl)acetic Acid None (parent structure) 239.26 Carboxylic acid
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline Methylsulfonyl-aniline, ethyl linker ~410.50 Sulfonyl, amine, ethyl linker
CAY 10471 Fluorophenyl sulfonamido, tetrahydrocarbazole ~424.47 Sulfonamide, tetrahydro ring

*Estimated based on analogous structures.

Solubility and Physicochemical Properties

The 4-propylbenzene sulfonyl group likely reduces solubility in polar solvents compared to simpler derivatives. For example:

  • Poly(2-(9H-carbazol-9-yl)acetic acid) exhibits high solubility in DMSO, THF, and NMP (>20 mg/mL) due to its polymeric flexibility and lack of bulky substituents .
  • CAY 10471 and similar sulfonamide-containing compounds show moderate solubility in methanol/water mixtures, critical for pharmacological formulation .
  • The target compound’s bulky hydrophobic group may necessitate solubilization strategies like co-solvents (e.g., DMSO) or micellar encapsulation.

Biological Activity

Introduction

The compound {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic molecule that combines a carbazole moiety with a propylbenzene sulfonyl group and an acetic acid functional group. This structural arrangement suggests potential for various biological activities, particularly in pharmacology. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C21H23NO5S
Molecular Weight: 397.49 g/mol
IUPAC Name: 9-(4-propylbenzenesulfonyl)-9H-carbazol-2-yloxy)acetic acid

The unique structure of this compound allows for diverse interactions within biological systems. The presence of the carbazole structure is notable for its applications in organic electronics and pharmaceuticals, while the sulfonyl group may enhance solubility and reactivity.

Biological Activity

The biological activity of {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can be predicted using structure-activity relationship (SAR) models. Compounds with similar structures have demonstrated various pharmacological effects, including:

  • Anti-inflammatory properties
  • Anticancer activities
  • Antibacterial effects

Antimicrobial Activity

Recent studies have shown that derivatives of carbazole, including those similar to {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid , exhibit significant antimicrobial activity. For instance, carbazole derivatives have been tested against multiple strains of bacteria and fungi, showing promising results in inhibiting growth:

MicroorganismCompound TestedInhibition (%)
Staphylococcus aureus4-[4-(benzylamino)butoxy]-9H-carbazole65% at 16 µg/mL
Candida albicans4-[4-(benzylamino)butoxy]-9H-carbazole60% at 64 µg/mL
Aspergillus flavus4-[4-(benzylamino)butoxy]-9H-carbazole65% at 64 µg/mL

These findings indicate a strong potential for further exploration of {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid as an antimicrobial agent.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of bacterial cell wall synthesis
  • Disruption of microbial membrane integrity
  • Interference with nucleic acid synthesis

These mechanisms are common among compounds with similar structural features, particularly those containing sulfonamide groups.

Case Studies and Research Findings

Several case studies have highlighted the promising biological activities associated with carbazole derivatives:

  • Anticancer Activity: A study demonstrated that carbazole derivatives could inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
  • Neuroprotective Effects: Research has indicated that certain carbazole derivatives can modulate neurotransmitter systems, providing neuroprotective benefits.
  • Toxicity Assessment: Toxicity studies showed that while some derivatives exhibited antimicrobial activity, they also required careful evaluation to ensure safety in therapeutic applications.

Comparative Analysis

To understand the potential advantages of {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid , it is beneficial to compare it with other structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
4-AminobenzenesulfonamideSulfonamide groupAntibacterial
CarbazoleCore structureAnticancer, neuroprotective
PropylbenzeneAliphatic chainSolubilizing agent

The combination of a carbazole core with a propylbenzene sulfonamide functionality may enhance both solubility and biological activity compared to simpler derivatives.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Reductive amination : Combine carbazole-9-acetaldehyde with sulfonated aromatic amines in a solvent like 1,2-dichloroethane, using sodium triacetoxyborohydride as a reducing agent. Optimize by adjusting stoichiometry (e.g., 1:1 molar ratio) and reaction time (e.g., 12 hours under N₂) .

  • Williamson ether synthesis : React 4,4′-sulfonyl diphenol with brominated carbazole derivatives (e.g., 9-(2-bromoethyl)-9H-carbazole) using anhydrous K₂CO₃ and 18-crown-6 in acetone. Yields improve with inert atmosphere and controlled temperature .

    • Optimization :
  • Purify via column chromatography (e.g., Hexane/EtOAc) or recrystallization (e.g., MeOH/H₂O). Monitor purity using TLC and NMR .

    Table 1: Synthetic Routes and Yields

    MethodReagents/ConditionsYieldReference
    Reductive aminationNaBH(OAc)₃, 1,2-dichloroethane, RT, 12h79%
    Williamson etherK₂CO₃, 18-crown-6, acetone, reflux67–85%

Q. How is the compound characterized structurally and spectroscopically?

  • X-ray crystallography : Use SHELXL for refinement, particularly for analyzing hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings. For example, carbazole derivatives show coplanar tricyclic systems with dihedral angles <3° .
  • Spectroscopy :

  • NMR : Assign peaks for sulfonyl (δ ~7.5–8.0 ppm for aromatic protons) and oxyacetic acid (δ ~3.8–4.2 ppm for CH₂) .
  • FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O–H (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. What is the role of the oxyacetic acid moiety in modulating biological activity or receptor binding?

  • SAR Insights :

  • The oxyacetic acid group enhances diuretic activity when positioned para to sulfonyl groups, as seen in thiazide-like diuretics. Substitutions at the α-carbon (e.g., methyl or ethyl) improve metabolic stability .

  • In thyromimetics, oxyacetic acid confers TRβ selectivity by forming hydrogen bonds with receptor pockets. Replacing it with propanoic acid reduces activity due to β-oxidation susceptibility .

    Table 2: Structural Modifications and Biological Effects

    ModificationBiological ImpactReference
    Oxyacetic acid → Propanoic acidReduced TRβ binding affinity
    Methyl group at α-carbonEnhanced diuretic potency

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets like COX-1/2 or PPAR receptors?

  • Methodology :

  • Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the sulfonyl and oxyacetic groups to assess hydrogen bonding and hydrophobic interactions. For example, carbazole derivatives show reduced COX-2 affinity when the carboxylic acid side chain is repositioned .
  • Perform MD simulations (e.g., GROMACS) to evaluate stability of ligand-receptor complexes. Focus on conformational changes in PPARδ’s lipophilic pocket when substituents (e.g., methyl groups) are introduced .

Q. How should researchers resolve contradictions in crystallographic data or spectroscopic assignments?

  • Crystallographic refinement : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules). For example, SHELXL’s riding model for H-atoms may conflict with anisotropic displacement parameters in flexible regions .
  • Spectroscopic validation : Cross-reference NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguous peaks .

Q. What strategies mitigate stability issues during storage or handling of carbazole-sulfonyl derivatives?

  • Storage : Store under inert gas (N₂/Ar) in anhydrous conditions (P231, P402) to prevent sulfonyl group hydrolysis .
  • Handling : Use low-temperature crystallization (e.g., slow evaporation from MeOH/H₂O) to avoid decomposition .

Data Contradiction Analysis

  • Example : Conflicting yields in synthetic methods (67% vs. 85%) may arise from solvent purity or catalyst loading. Replicate experiments with controlled variables (e.g., anhydrous vs. wet acetone) .

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